1-(Bromomethyl)-2-chloro-3-nitrobenzene
Overview
Description
1-(Bromomethyl)-2-chloro-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-chloro-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: 1-(Aminomethyl)-2-chloro-3-nitrobenzene.
Oxidation: 2-Chloro-3-nitrobenzoic acid.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-3-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Oxidation: The bromomethyl group is oxidized through the addition of oxygen atoms, leading to the formation of a carboxylic acid.
Comparison with Similar Compounds
1-(Bromomethyl)-2-chloro-3-nitrobenzene can be compared with other similar compounds such as:
1-(Bromomethyl)-2-nitrobenzene: Lacks the chloro substituent, which can affect its reactivity and applications.
1-(Chloromethyl)-2-chloro-3-nitrobenzene: Has a chloromethyl group instead of a bromomethyl group, leading to differences in reactivity due to the different leaving group abilities of bromine and chlorine.
2-Chloro-3-nitrotoluene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The presence of both bromomethyl and chloro groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMWOLRMDEQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593117 | |
Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-16-0 | |
Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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